

3-Amino-5-methoxyphenol molecular structure and conformation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-5-methoxyphenol

Cat. No.: B2440535

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An In-Depth Technical Guide to the Molecular Structure and Conformation of **3-Amino-5-methoxyphenol**

Abstract

3-Amino-5-methoxyphenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring electron-donating amino, hydroxyl, and methoxy groups on a benzene scaffold, imparts a rich and complex stereoelectronic profile. This guide provides a comprehensive analysis of its molecular structure, preferred conformations, and the dynamic interplay between its functional groups. We delve into the theoretical underpinnings of its conformational landscape using computational modeling and outline experimental protocols for its spectroscopic characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule.

Introduction: The Architectural Significance of 3-Amino-5-methoxyphenol

3-Amino-5-methoxyphenol, also known as 3-hydroxy-5-methoxyaniline, is a trifunctional benzene derivative.^[1] Its structure is predicated on a phloroglucinol-like substitution pattern, where the 1, 3, and 5 positions are occupied by hydroxyl, amino, and methoxy groups, respectively. This arrangement of potent electron-donating groups (EDGs) creates a highly activated aromatic system, predisposing the molecule to specific chemical reactivity and

intermolecular interactions.[\[2\]](#) Understanding the molecule's foundational structure and, more critically, its conformational preferences is paramount for predicting its behavior in various chemical and biological contexts, from serving as a building block in the synthesis of bioactive heterocycles to its potential role in the development of novel therapeutics.[\[3\]](#) This guide will dissect the molecule from first principles, examining its electronic properties, the rotational dynamics of its substituents, and the analytical methods used to probe its structure.

Molecular Structure and Electronic Properties

The fundamental identity of **3-Amino-5-methoxyphenol** is defined by its molecular framework and the electronic contributions of its substituents.

Table 1: Core Molecular Properties of **3-Amino-5-methoxyphenol**

Property	Value	Source
CAS Number	162155-27-3	[1] [3] [4] [5]
Molecular Formula	C ₇ H ₉ NO ₂	[1] [3]
Molecular Weight	139.15 g/mol	[1] [3]
IUPAC Name	3-amino-5-methoxyphenol	
Synonyms	3-Amino-5-hydroxyanisole, 3-Hydroxy-5-methoxyaniline	[1]

The molecule consists of a central benzene ring with three substituents:

- Hydroxyl (-OH) group: A strong activating, ortho-, para-directing group that donates electron density to the ring via resonance and can act as a hydrogen bond donor and acceptor.
- Amino (-NH₂) group: Another powerful activating, ortho-, para-directing group that significantly increases the nucleophilicity of the aromatic ring and serves as a hydrogen bond donor.[\[2\]](#)
- Methoxy (-OCH₃) group: An activating, ortho-, para-directing group that donates electron density through resonance, albeit generally less strongly than a hydroxyl group.

The meta-arrangement of these groups creates a unique electronic environment. The activating effects are additive, making the positions ortho and para to each group (positions 2, 4, and 6) exceptionally electron-rich and susceptible to electrophilic attack.[\[6\]](#)

Caption: 2D structure of **3-Amino-5-methoxyphenol** with atom numbering.

Conformational Analysis: A Study in Molecular Dynamics

While a 2D structure provides a static picture, the molecule's functionality is dictated by its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements of atoms that arise from rotation about single bonds.[\[7\]](#) For **3-Amino-5-methoxyphenol**, the key rotational dynamics involve the bonds connecting the hydroxyl, amino, and methoxy groups to the aromatic ring.

The orientation of these groups relative to the benzene ring is influenced by a balance of steric hindrance and electronic effects (hyperconjugation and resonance).[\[8\]](#)

- Phenolic -OH Group: The C-O bond rotation determines the orientation of the hydroxyl hydrogen. In substituted phenols, a planar conformer is often preferred to maximize resonance stabilization between the oxygen lone pairs and the aromatic π -system.[\[9\]](#)
- Aniline -NH₂ Group: Similar to the hydroxyl group, the C-N bond rotation and the pyramidalization of the nitrogen atom are key conformational variables.
- Anisole -OCH₃ Group: The rotation around the C(aryl)-O bond is critical. While a planar conformation is favorable for resonance, steric clashes between the methyl group and adjacent ring hydrogens can lead to non-planar (twisted) ground state conformations, especially in ortho-substituted systems.[\[9\]](#)

In **3-Amino-5-methoxyphenol**, the meta-positioning of the substituents minimizes direct steric repulsion between them. However, intramolecular hydrogen bonding, a powerful conformational directing force in ortho-substituted aminophenols, is not a significant factor here due to the larger distance between the -OH and -NH₂ groups.[\[10\]](#) Therefore, the conformational landscape is primarily governed by the individual rotational preferences of each substituent, influenced by subtle electronic interactions and solvent effects.

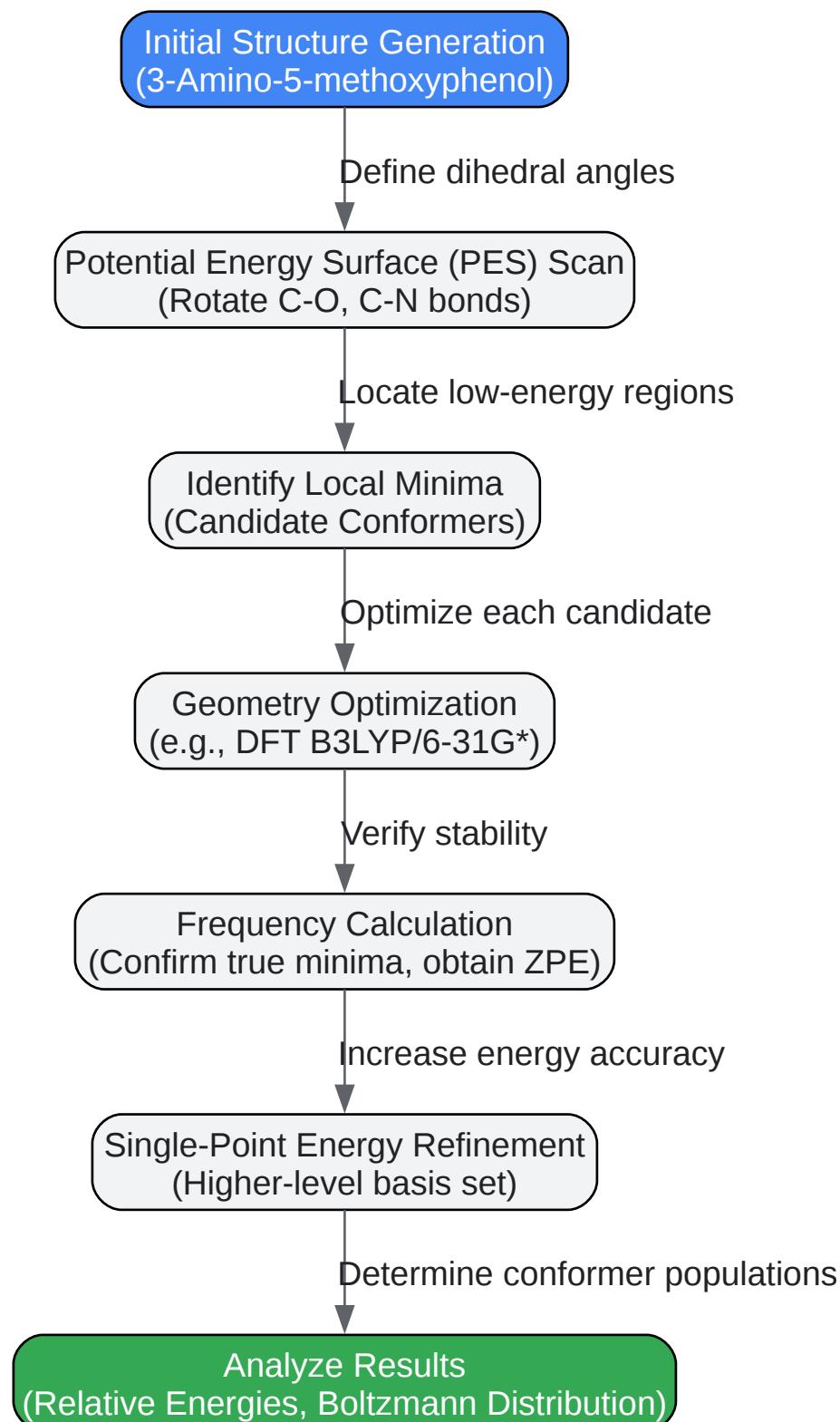
Computational methods, particularly Density Functional Theory (DFT), are indispensable for mapping the potential energy surface and identifying the most stable conformers.[\[11\]](#)

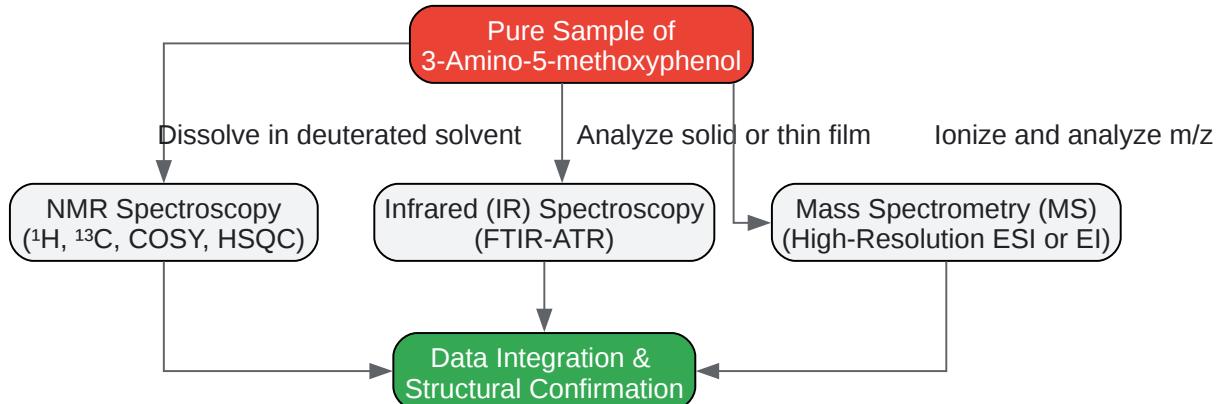
Methodologies for Structural and Conformational Elucidation

A dual approach combining computational modeling and experimental spectroscopy is essential for a comprehensive understanding of **3-Amino-5-methoxyphenol**.

Computational Workflow: In Silico Conformational Search

Expertise & Experience: The choice of a DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) represents a well-established compromise between computational cost and accuracy for organic molecules.[\[11\]](#) This level of theory is sufficient to capture the key electronic and steric effects governing conformational preferences. The workflow is designed to first identify all potential low-energy conformers and then refine their energies for accurate comparison.





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- To cite this document: BenchChem. [3-Amino-5-methoxyphenol molecular structure and conformation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2440535#3-amino-5-methoxyphenol-molecular-structure-and-conformation>]

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